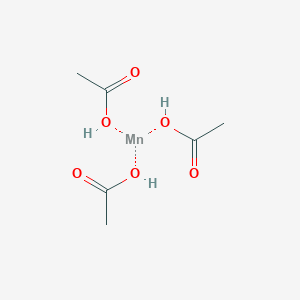
t-Butyl (5-((benzyloxy)amino)pentyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
t-Butyl (5-((benzyloxy)amino)pentyl)carbamate is a compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis, particularly as protecting groups for amines. This compound is characterized by the presence of a tert-butyl group, a benzyloxy group, and a pentyl chain, making it a versatile intermediate in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of t-Butyl (5-((benzyloxy)amino)pentyl)carbamate typically involves the reaction of 5-aminopentanol with benzyl chloroformate to form the benzyloxy-protected amine. This intermediate is then reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to yield the final product. The reaction conditions generally include:
Solvent: Dichloromethane or tetrahydrofuran
Temperature: Room temperature to 40°C
Reaction Time: 12-24 hours
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction times and yields. The use of automated systems ensures precise control over reaction conditions, leading to higher purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
t-Butyl (5-((benzyloxy)amino)pentyl)carbamate undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative.
Reduction: The carbamate group can be reduced to an amine under specific conditions.
Substitution: The benzyloxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or borane in tetrahydrofuran.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Primary amines.
Substitution: Various substituted carbamates.
Wissenschaftliche Forschungsanwendungen
t-Butyl (5-((benzyloxy)amino)pentyl)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic transformations.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug delivery systems and as a prodrug.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Wirkmechanismus
The mechanism of action of t-Butyl (5-((benzyloxy)amino)pentyl)carbamate involves the cleavage of the carbamate group under acidic or basic conditions, releasing the free amine. This process is facilitated by the stability of the tert-butyl carbocation, which is a key intermediate in the deprotection reaction. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition or protein modification.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- t-Butyl (benzyloxy)carbamate
- t-Butyl (5-amino)pentylcarbamate
- Benzyl (5-((benzyloxy)amino)pentyl)carbamate
Uniqueness
t-Butyl (5-((benzyloxy)amino)pentyl)carbamate is unique due to its combination of a benzyloxy group and a pentyl chain, which provides specific reactivity and stability. Compared to other carbamates, it offers enhanced protection for amines and can be selectively deprotected under mild conditions, making it highly valuable in synthetic chemistry.
Eigenschaften
Molekularformel |
C6H12MnO6 |
|---|---|
Molekulargewicht |
235.09 g/mol |
IUPAC-Name |
acetic acid;manganese |
InChI |
InChI=1S/3C2H4O2.Mn/c3*1-2(3)4;/h3*1H3,(H,3,4); |
InChI-Schlüssel |
IQPJTQDYVJUKPT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.CC(=O)O.CC(=O)O.[Mn] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


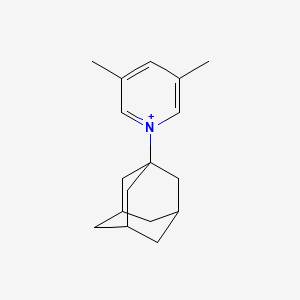


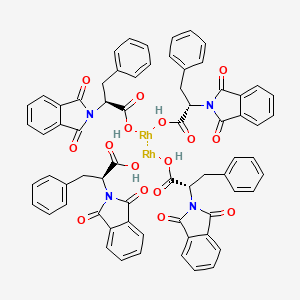

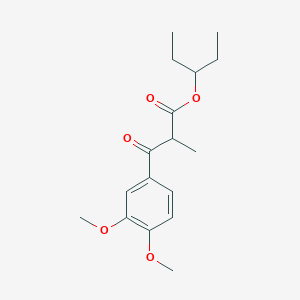

![2-Morpholinobenzo[d]thiazole-5-carboxylic acid](/img/structure/B13439082.png)

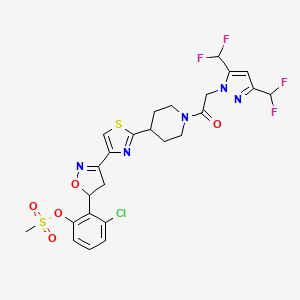
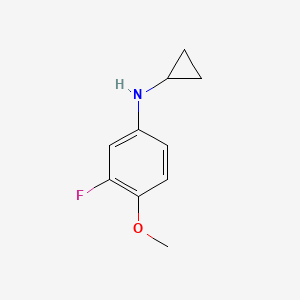
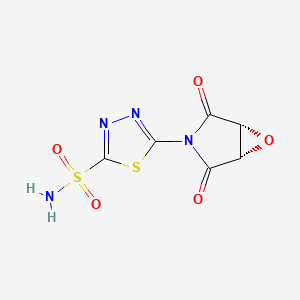
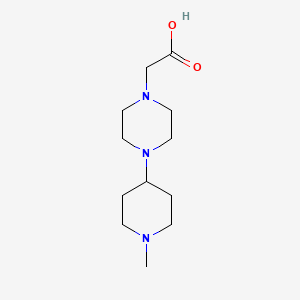
![(2-isopropyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanamine](/img/structure/B13439112.png)
